molecular formula C25H22ClNO5S B2554987 1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866845-81-0

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2554987
CAS No.: 866845-81-0
M. Wt: 483.96
InChI Key: BVLSMGDRFOQLKU-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with various functional groups, including a chlorophenyl group, dimethoxy groups, and a methylbenzenesulfonyl group

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, converting it to a dihydroquinoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinidine: An antiarrhythmic agent with a quinoline core and methoxy groups.

    Camptothecin: An anticancer agent with a quinoline core and lactone ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-16-4-10-19(11-5-16)33(29,30)24-15-27(14-17-6-8-18(26)9-7-17)21-13-23(32-3)22(31-2)12-20(21)25(24)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLSMGDRFOQLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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